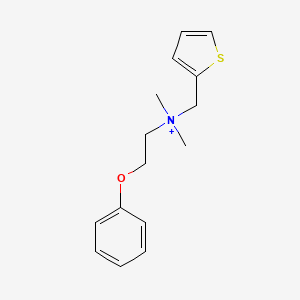
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanoic acid backbone with two hydroxyphenyl groups, each substituted with a diphenylamino methyl group. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with diphenylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4,4-bis(chloromethyl)pentanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pentanoic acid can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the diphenylamino groups, resulting in different reactivity and applications.
4,4-Bis(3-aminomethyl-4-hydroxyphenyl)pentanoic acid: Similar structure but with primary amine groups instead of diphenylamino groups.
Uniqueness
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is unique due to the presence of both hydroxy and diphenylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
6634-57-7 |
|---|---|
Fórmula molecular |
C43H40N2O4 |
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
4,4-bis[4-hydroxy-3-[(N-phenylanilino)methyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C43H40N2O4/c1-43(27-26-42(48)49,34-22-24-40(46)32(28-34)30-44(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-23-25-41(47)33(29-35)31-45(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-25,28-29,46-47H,26-27,30-31H2,1H3,(H,48,49) |
Clave InChI |
JVHLBDIAJWTLDO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)CN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


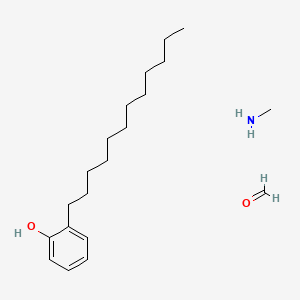
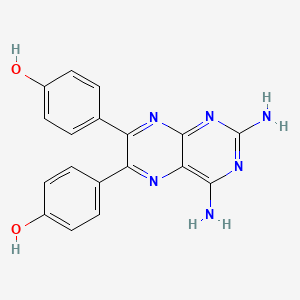
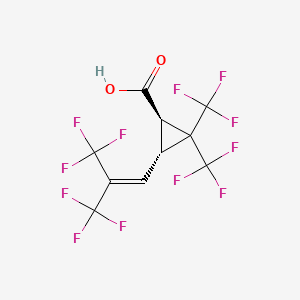
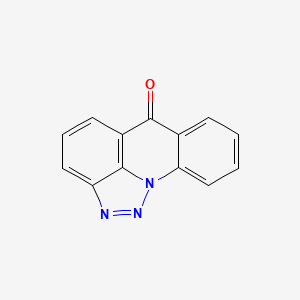
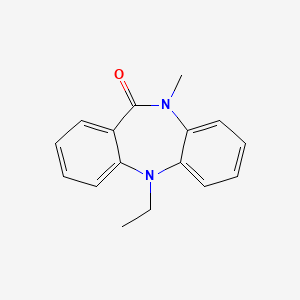


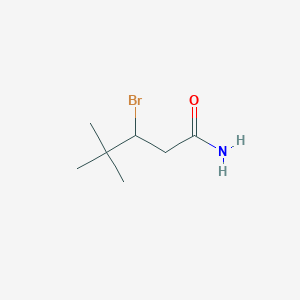
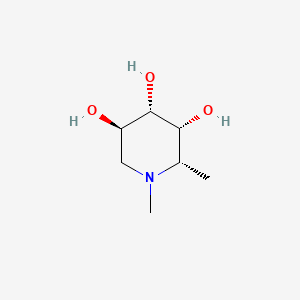

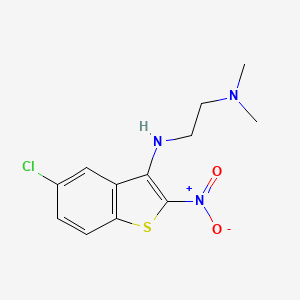

![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
